2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile
Description
This compound is of interest in organic synthesis and medicinal chemistry due to its hybrid structure, combining a nitrile group (electron-withdrawing) and a methoxymethyl-substituted aromatic amine (electron-donating). Such structural motifs are common in drug discovery, particularly in kinase inhibitors and fluorescence emitters .
Properties
IUPAC Name |
2-[2-(methoxymethyl)anilino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-11-13-7-3-5-9-15(13)17-14-8-4-2-6-12(14)10-16/h2-9,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVKWXJRQFZITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Nitrile and Aromatic Amination
Overview:
The initial step involves the synthesis of a substituted benzonitrile derivative, which is subsequently functionalized to introduce the amino group attached to the methoxymethyl phenyl moiety.
- Starting Material: 2-Aminobenzonitrile or its derivatives.
- Reaction: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the 2-(methoxymethyl)phenyl group.
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with suitable ligands such as BINAP or Xantphos.
- Conditions: Elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or toluene, with bases such as cesium carbonate or potassium tert-butoxide.
- Literature indicates that palladium-catalyzed C–N cross-coupling reactions are highly effective for forming aromatic amines with high yields, especially when employing ligands that stabilize the palladium catalyst under reaction conditions.
Formation of 2-(Methoxymethyl)phenylamine Derivative
- Step: Methylation of the phenylamine derivative with chloromethyl methyl ether (MOM-Cl) or via formylation followed by reduction.
- Reagents:
- For direct methylation: MOM-Cl in the presence of a base like potassium carbonate.
- For indirect route: Formaldehyde derivatives with subsequent reduction using sodium borohydride or catalytic hydrogenation.
- The use of chloromethyl methyl ether is efficient but requires careful handling due to its toxicity.
- Alternatively, formaldehyde-based methods under acidic or basic conditions can be employed for safer methylation.
Synthesis of the Benzonitrile Core
- Starting Material: 2-Aminobenzonitrile or 2-bromo- or 2-chlorobenzonitrile derivatives.
- Reaction: Direct substitution with the amino-methoxyphenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the substituents.
- For halogenated precursors, palladium-catalyzed amination is preferred.
- Reaction conditions typically involve elevated temperatures (100–130°C) and bases such as cesium carbonate.
Optional: Functionalization and Purification
- The final compound can be purified via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Characterization typically involves NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table: Summary of Key Preparation Parameters
| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminobenzonitrile | Aryl halide + amine | Pd(OAc)₂ + ligand | Toluene/DMF | 80–120°C | 12–24 hrs | Palladium-catalyzed C–N coupling |
| 2 | Phenylamine derivative | MOM-Cl + base | None | Acetone/DMF | Room temp to 50°C | 4–8 hrs | Methylation of amino group |
| 3 | Halogenated benzonitrile | Aromatic amine | Palladium catalyst | Toluene/DMF | 100–130°C | 12–24 hrs | Cross-coupling to form core |
Additional Research Insights
Patents and Literature:
The synthesis of aromatic amines with methoxymethyl groups has been documented in patents such as EP2621885B1, which details methods involving hydrogenation and acid precipitation steps, emphasizing the importance of controlled hydrogenation conditions and acid workup for purity.
Similarly, the synthesis of complex heterocyclic compounds via palladium-catalyzed C–N cross-couplings is well-established, with recent advances improving yields and scalability.Safety and Efficiency:
Handling of methylating agents like MOM-Cl requires caution due to toxicity. Alternatives like formaldehyde derivatives are safer but may require longer reaction times.Scale-Up Considerations: Industrial synthesis favors palladium catalysis for its robustness, with process optimization focusing on catalyst recovery and minimizing by-products.
Chemical Reactions Analysis
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
Biological Activity
2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile is a compound of interest due to its complex structure and potential biological activities. It features a benzonitrile moiety and an amino group attached to a methoxymethyl-substituted phenyl ring, making it a candidate for various chemical and biological applications. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O. The presence of functional groups such as the methoxymethyl group and the nitrile group contributes to its unique properties and biological activities.
Biological Activity
Research indicates that this compound exhibits significant biological activities :
- Enzyme Interaction : The compound has been studied for its potential interactions with various enzymes, which may lead to modulation of their activity. This includes acting as an inhibitor or activator in biochemical pathways relevant to disease states.
- Therapeutic Applications : Preliminary studies suggest that compounds with similar structures have been effective in treating conditions such as inflammation and cancer, hinting at the therapeutic potential of this compound.
The mechanism of action involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes associated with inflammatory responses or cancer cell proliferation. The exact pathways are still under investigation but are crucial for understanding how this compound can be utilized in medicinal chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Electrophilic Substitution : This method allows for the introduction of the methoxymethyl group onto the phenyl ring.
- C–N Coupling Reactions : These reactions are vital in forming the amine linkage in the compound's structure.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Anti-inflammatory Activity : In vitro studies have shown that similar compounds can significantly reduce levels of prostaglandin E2 (PGE2), indicating potential anti-inflammatory properties. For example, certain derivatives exhibited IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, suggesting that modifications in structure can enhance biological activity .
- Cancer Research : Compounds with similar frameworks have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties. Research into related compounds has revealed mechanisms involving apoptosis induction in tumor cells .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory |
| Compound A (similar structure) | 0.84 | COX-2 inhibition |
| Compound B (similar structure) | 1.20 | Cytotoxicity in cancer cells |
| Compound C (similar structure) | >5 | Low activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[2-(Moxymethyl)phenyl]amino}benzonitrile, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, similar nitrile-containing analogs are synthesized by reacting aminobenzonitrile derivatives with substituted phenylboronic esters under Suzuki-Miyaura conditions . Slow evaporation from acetonitrile is recommended for crystallization to enhance purity . Yield optimization depends on reaction temperature (typically 80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometric ratios of reactants .
Q. What analytical techniques are recommended to confirm the identity and purity of 2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify structural integrity (e.g., characteristic peaks for methoxymethyl and benzonitrile groups).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% is typical for early-stage research).
- Mass spectrometry (ESI-TOF) for molecular ion confirmation.
Note: Suppliers like Sigma-Aldrich explicitly state that analytical data are not provided, so cross-validation with independent standards is critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the nitrile group. Use gloveboxes for moisture-sensitive steps. Safety data for analogous compounds (e.g., 4-formyl-3-methoxybenzonitrile) recommend PPE (nitrile gloves, lab coats) and fume hoods due to potential respiratory irritancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. Strategies include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural confirmation (e.g., as demonstrated for 2-(2′-methoxyphenyl)benzo[b]furan ).
- Spiking experiments with known analogs to validate retention times in HPLC .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G)* to model electron density distribution, particularly at the nitrile and methoxymethyl groups.
- Molecular docking studies to predict interactions with biological targets (e.g., enzymes requiring nitrile hydrolysis).
- ACD/Labs Percepta Platform for physicochemical property predictions (logP, pKa) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer : Design an accelerated stability study:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds. For example, nitriles often degrade above 200°C .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation via UV spectroscopy .
Q. What strategies are effective for resolving low yields in scale-up synthesis?
- Methodological Answer :
- Flow chemistry to improve heat/mass transfer and reduce side reactions.
- DoE (Design of Experiments) to optimize catalyst concentration, solvent polarity (e.g., DMF vs. THF), and reaction time.
- In situ IR monitoring to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and predicted spectral data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
